molecular formula C15H30N2O2 B2857796 Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate CAS No. 2305202-75-7

Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate

Cat. No.: B2857796
CAS No.: 2305202-75-7
M. Wt: 270.417
InChI Key: KBZLSHIPCFHITN-NWDGAFQWSA-N
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Description

Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate is a chemical compound that features a tert-butyl group attached to a piperidine ring

Scientific Research Applications

Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate has several applications in scientific research:

Future Directions

The future directions for this compound could involve further exploration of its potential in the treatment of immune disorders, given its use in the synthesis of TLR7/8 antagonists . More research could also be conducted to understand its synthesis, chemical reactions, and mechanism of action in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions and minimizing the use of solvents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of an enzyme or receptor, thereby altering its activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate
  • tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate

Uniqueness

Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles. The presence of the tert-butyl group enhances its stability and solubility, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-14(2,3)12-7-11(8-16-10-12)9-17-13(18)19-15(4,5)6/h11-12,16H,7-10H2,1-6H3,(H,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZLSHIPCFHITN-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(CNC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C[C@@H](CNC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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